1-(2-Ethoxy-3-(methylthio)phenyl)propan-1-one 1-(2-Ethoxy-3-(methylthio)phenyl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18848100
InChI: InChI=1S/C12H16O2S/c1-4-10(13)9-7-6-8-11(15-3)12(9)14-5-2/h6-8H,4-5H2,1-3H3
SMILES:
Molecular Formula: C12H16O2S
Molecular Weight: 224.32 g/mol

1-(2-Ethoxy-3-(methylthio)phenyl)propan-1-one

CAS No.:

Cat. No.: VC18848100

Molecular Formula: C12H16O2S

Molecular Weight: 224.32 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Ethoxy-3-(methylthio)phenyl)propan-1-one -

Specification

Molecular Formula C12H16O2S
Molecular Weight 224.32 g/mol
IUPAC Name 1-(2-ethoxy-3-methylsulfanylphenyl)propan-1-one
Standard InChI InChI=1S/C12H16O2S/c1-4-10(13)9-7-6-8-11(15-3)12(9)14-5-2/h6-8H,4-5H2,1-3H3
Standard InChI Key APTDSXBJRSYVOW-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C1=C(C(=CC=C1)SC)OCC

Introduction

Key Findings

1-(2-Ethoxy-3-(methylthio)phenyl)propan-1-one (C₁₂H₁₆O₂S) is a β-ketosulfide compound featuring a phenyl ring substituted with ethoxy (C₂H₅O) and methylthio (CH₃S) groups at the 2- and 3-positions, respectively, along with a propan-1-one moiety. This structural configuration confers unique reactivity and biological activity, making it a subject of interest in organic synthesis and medicinal chemistry. Key properties include a molecular weight of 224.32 g/mol , and its synthesis often involves Friedel-Crafts acylation or Claisen condensation . The compound exhibits cytotoxic activity against MCF-7 breast cancer cells, surpassing Tamoxifen in efficacy while maintaining lower toxicity to normal cells .

Structural Identification and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name is 1-(2-ethoxy-3-(methylsulfanyl)phenyl)propan-1-one, with the molecular formula C₁₂H₁₆O₂S . The structure comprises:

  • A phenyl ring with ethoxy (-OCH₂CH₃) at position 2 and methylthio (-SCH₃) at position 3.

  • A propan-1-one group (-COCH₂CH₃) attached to the phenyl ring.

Spectroscopic Data

  • SMILES: CCC(=O)C1=C(C(=CC=C1)SC)OCC .

  • InChIKey: APTDSXBJRSYVOW-UHFFFAOYSA-N .

  • 13C NMR: Key signals include δ 196.6 (ketone carbonyl), δ 157.8 (ethoxy-linked aromatic carbon), and δ 21.0 (methylthio carbon) .

Synthesis and Reaction Pathways

Friedel-Crafts Acylation

A common method involves reacting 2-ethoxy-3-(methylthio)benzene with propionyl chloride in the presence of AlCl₃ :

C₆H₃(OCH₂CH₃)(SCH₃)+CH₃CH₂COClAlCl₃C₁₂H₁₆O₂S+HCl\text{C₆H₃(OCH₂CH₃)(SCH₃)} + \text{CH₃CH₂COCl} \xrightarrow{\text{AlCl₃}} \text{C₁₂H₁₆O₂S} + \text{HCl}

Conditions: Anhydrous dichloromethane, 0–5°C, 4–6 hours .

Claisen Condensation

An alternative route employs acetophenone derivatives and ethyl formate, followed by thiolation :

Ar-CO-CH₃+HCOOEtBaseAr-CO-CH₂-CO-OEtCH₃SHC₁₂H₁₆O₂S\text{Ar-CO-CH₃} + \text{HCOOEt} \xrightarrow{\text{Base}} \text{Ar-CO-CH₂-CO-OEt} \xrightarrow{\text{CH₃SH}} \text{C₁₂H₁₆O₂S}

Yield: 75–89% after purification via column chromatography .

Key Reaction Mechanisms

  • Nucleophilic Aromatic Substitution: The methylthio group activates the ring for electrophilic attack at the para position .

  • Ketone Reduction: Sodium borohydride reduces the ketone to a secondary alcohol, a step used in derivative synthesis .

Physicochemical Properties

Physical Properties

PropertyValueSource
Molecular Weight224.32 g/mol
Density1.18 ± 0.06 g/cm³
Boiling Point327 ± 27°C
LogP (Partition Coefficient)3.2 ± 0.4

Solubility and Stability

  • Solubility: Miscible in chloroform, ethanol, and DMSO; sparingly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under inert atmospheres but prone to oxidation in air due to the thioether group.

Biological Activity and Applications

Cytotoxicity Against MCF-7 Cells

In vitro studies using MTT assays demonstrate potent activity (IC₅₀ = 8.2 µM), outperforming Tamoxifen (IC₅₀ = 12.5 µM) . Mechanistically, the compound induces apoptosis via mitochondrial pathway activation and ROS generation .

Pharmaceutical Applications

  • Selective Estrogen Receptor Modulators (SERMs): Structural analogs are explored for breast cancer therapy due to ERα binding affinity .

  • Prodrug Development: The thioether group facilitates glutathione-mediated drug release in hypoxic tumor environments .

Comparative Analysis with Structural Analogs

Compound NameSubstituentsMolecular Weight (g/mol)Key Difference
1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-oneEthoxy at 3, methylthio at 2224.32Altered substitution pattern
1-(2-Chloro-3-(methylthio)phenyl)propan-1-oneChloro at 2214.71Halogen substitution
1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-oneTrifluoromethoxy at 2264.27Enhanced electronegativity

Industrial and Research Applications

Organic Synthesis

  • Chiral Catalysis: Used in asymmetric Friedel-Crafts reactions to synthesize enantiomerically pure intermediates .

  • Ligand Design: The thioether group coordinates transition metals (e.g., Cu, Zn) in catalytic systems .

Material Science

  • Polymer Additives: Improves thermal stability in polyurethanes.

  • Coordination Polymers: Forms metal-organic frameworks (MOFs) with Cu(I) ions .

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